5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one

Description

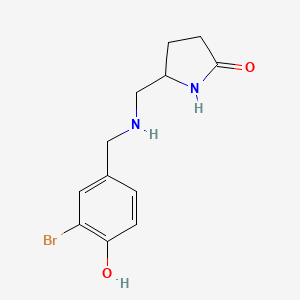

Chemical Structure: This compound features a pyrrolidin-2-one core substituted with a (3-bromo-4-hydroxybenzyl)aminomethyl group. The bromine atom at the 3-position on the aromatic ring and the hydroxyl group at the 4-position contribute to its unique electronic and steric properties.

Properties

Molecular Formula |

C12H15BrN2O2 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

5-[[(3-bromo-4-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C12H15BrN2O2/c13-10-5-8(1-3-11(10)16)6-14-7-9-2-4-12(17)15-9/h1,3,5,9,14,16H,2,4,6-7H2,(H,15,17) |

InChI Key |

RFFVPMPGAGBKQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1CNCC2=CC(=C(C=C2)O)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Pyrrolidin-2-one Core

- Source: S-pyroglutamic acid is a common starting material due to its natural chirality and availability.

- Conversion: Methyl S-pyroglutamate is reduced with sodium borohydride in absolute alcohol to form S-pyroglutaminol, which is then protected as a triethylsilyl (TES) ether to give intermediate compounds suitable for further functionalization.

Functionalization of the Pyrrolidin-2-one Ring

- N-Benzylation: The nitrogen atom of the pyrrolidinone ring is benzylated using benzyl bromides under basic conditions (e.g., NaH in dry DMF), introducing the benzyl moiety that will later be modified to attach the bromohydroxybenzyl group.

- Oxidation and Wittig Reaction: The alcohol intermediate is oxidized to an aldehyde using Moffatt oxidation (DMSO, EDC·HCl, pyridine, TFA), followed by a Wittig reaction with phosphoranylidene methyl acetate to introduce an alkene functionality.

- Hydrogenation: Catalytic hydrogenation saturates the alkene to yield the corresponding methyl ester, which is then reduced to the alcohol and converted to a tosylate for nucleophilic substitution.

Preparation of the 3-Bromo-4-hydroxybenzyl Derivative

- Benzyl Bromide Synthesis: The 3-bromo-4-hydroxybenzyl bromide is synthesized starting from 4-hydroxybenzaldehyde derivatives. Bromination is performed using phosphorus tribromide (PBr3) in ether to convert alcohols to bromides with yields around 40-60% depending on the method.

- Protection: Phenol groups are protected as ethers (e.g., methyl ethers) during intermediate steps to prevent side reactions.

Coupling of the Aminomethyl Group with the Bromohydroxybenzyl Moiety

- Reductive Amination: The key step involves the reaction of the 5-formylpyrrolidin-2-one intermediate with 3-bromo-4-hydroxybenzylamine or its derivatives. The aldehyde reacts with the amine to form an imine, which is subsequently reduced to the aminomethyl linkage using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Alternative Coupling: In some cases, nucleophilic substitution of tosylated intermediates with the amine derivative is employed to form the C–N bond.

Deprotection and Purification

- Deprotection: Protective groups such as TES ethers or Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free hydroxy and amino functionalities.

- Purification: The final compound is purified by column chromatography, recrystallization, or preparative HPLC. Diastereomeric or constitutional isomers, if formed, are separated by chromatographic techniques and characterized by NMR spectroscopy, including 2D NOESY to assign substitution positions.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of methyl S-pyroglutamate | NaBH4 in absolute alcohol | High | Forms S-pyroglutaminol |

| 2 | Protection of alcohol | TESCl, Et3N, DMAP | ~80 | Protects hydroxyl group |

| 3 | N-Benzylation | Benzyl bromide, NaH, dry DMF | 60-70 | Introduces benzyl substituent |

| 4 | Oxidation | DMSO, EDC·HCl, pyridine, TFA (Moffatt oxidation) | 70-80 | Converts alcohol to aldehyde |

| 5 | Wittig Reaction | Phosphoranylidene methyl acetate | 60-70 | Introduces alkene group |

| 6 | Catalytic Hydrogenation | Pd/C, H2 | >90 | Saturates alkene |

| 7 | Reduction of ester to alcohol | LiBH4 in THF | 70-80 | Prepares for tosylation |

| 8 | Tosylation | Tos-Cl, Et3N | 60-70 | Activates alcohol for substitution |

| 9 | Nucleophilic substitution or reductive amination | 3-Bromo-4-hydroxybenzylamine, NaBH3CN or Cs2CO3 in DMF | 50-80 | Forms aminomethyl linkage |

| 10 | Deprotection | TFA in DCM | 80-90 | Removes protective groups |

Analytical and Characterization Data

- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure, including the presence of aromatic protons at expected chemical shifts (e.g., 6.5–7.5 ppm for the bromohydroxybenzyl ring) and aliphatic protons of the pyrrolidinone ring.

- 2D NOESY NMR: Used to distinguish positional isomers, especially in aromatic substitution patterns.

- Mass Spectrometry: Confirms molecular weight and the presence of bromine isotopes.

- Chromatography: HPLC and flash column chromatography are used for purity and separation of isomers.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidin-2-one Derivatives with Benzyl/Bromo Substituents

Key Observations :

- Bromine vs. Fluorine : Bromine’s larger atomic radius may enhance van der Waals interactions in target binding compared to fluorine, though fluorine’s electronegativity improves metabolic stability .

- Aminomethyl Linker: The (benzylamino)methyl group in the target compound mimics donepezil’s benzylpiperidine motif, critical for AChE active-site penetration .

Brominated Heterocycles with Pharmacological Relevance

Key Observations :

- Heterocycle Impact: Pyrrolidin-2-one’s lactam ring offers hydrogen-bonding capability, unlike thiazolidinone or pyrazole cores, which may limit target selectivity .

Biological Activity

5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 299.16 g/mol. Its structure features a pyrrolidin-2-one ring combined with a brominated hydroxybenzyl group, which enhances its reactivity and biological interactions . The presence of the bromine atom and hydroxyl group is significant for its biological activity, as these functional groups can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, allowing for the introduction of specific functional groups that enhance its reactivity . The multi-step synthesis is crucial for creating derivatives that may exhibit improved biological properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been noted that similar compounds within the pyrrolidine class have shown efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus .

A comparative analysis of various derivatives indicates that compounds with structural similarities to this compound have demonstrated potent antimicrobial activity against Gram-positive pathogens . The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using human lung adenocarcinoma (A549) cells have shown that derivatives of pyrrolidinones can reduce cell viability significantly . The structure-activity relationship (SAR) analysis indicates that modifications to the amino group and other substituents can enhance anticancer efficacy while minimizing cytotoxicity to non-cancerous cells.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | TBD | Promising anticancer activity |

| Compound 21 (similar structure) | A549 | 66 | More potent than others tested |

The SAR studies suggest that compounds containing free amino groups exhibit more potent anticancer activity than those with substituted amino groups .

The interaction studies reveal that this compound may bind to specific enzymes or receptors involved in metabolic pathways related to cancer and bacterial infections. Techniques such as molecular docking and binding assays are employed to elucidate these interactions, providing insights into its mechanism of action .

Case Studies and Research Findings

Recent literature highlights several case studies where similar compounds have been tested for their biological activities:

- Antimicrobial Efficacy : Research showed that derivatives similar to this compound exhibited strong activity against multidrug-resistant strains, suggesting potential for development into new antibiotics .

- Cytotoxicity Profiles : A study comparing the cytotoxic effects on both cancerous (A549) and non-cancerous cells indicated that while some derivatives were highly effective against cancer cells, they maintained low toxicity towards normal cells, a desirable trait in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((3-Bromo-4-hydroxybenzyl)amino)methyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with brominated aromatic precursors (e.g., 3-bromo-4-hydroxybenzyl derivatives) and functionalized pyrrolidinones. Key steps include:

- Coupling Reactions : Amide bond formation between the benzylamine and pyrrolidinone moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .

- Protection/Deprotection : Hydroxyl and amine groups may require protection (e.g., tert-butyldimethylsilyl or Boc groups) to prevent side reactions .

- Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and catalyst loading (e.g., palladium for cross-coupling) should be systematically tested via Design of Experiments (DoE) to maximize yield and purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm structural integrity. Key signals include the pyrrolidinone carbonyl (δ ~175 ppm in ) and aromatic protons (δ 6.8–7.5 ppm in ) from the brominated benzyl group .

- HPLC-MS : Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), with mass spectrometry verifying the molecular ion peak (expected m/z ~352 for CHBrNO) .

- Melting Point : Consistency with literature values (e.g., 198–202°C for analogous brominated pyrrolidinones) ensures crystallinity .

Q. How can researchers evaluate the compound’s preliminary biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, measure IC values via dose-response curves .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

- Solubility Testing : Determine logP values (e.g., shake-flask method) to predict bioavailability .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s catalytic or bioactivity roles?

- Methodological Answer :

- Catalytic Applications : Analogous pyrrolidinone derivatives (e.g., 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one) act as catalysts in carboxylation reactions. Mechanistic studies (e.g., DFT calculations) suggest the lactam group stabilizes transition states via hydrogen bonding .

- Enzyme Inhibition : If targeting kinases, perform X-ray crystallography to map binding interactions (e.g., halogen bonding between bromine and kinase active sites) .

Q. How can interaction studies with biological targets be designed to elucidate binding kinetics?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding affinity (K) and kinetics (k/k) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers .

- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., Ala-scanning) to identify critical residues for interaction .

Q. What strategies are effective for structure-activity relationship (SAR) optimization?

- Methodological Answer :

- Scaffold Modifications : Compare analogs with varying substituents (e.g., 5-Bromo-4-(trifluoromethyl)pyridin-2-ol vs. non-brominated derivatives) to assess steric/electronic effects on activity .

- Fragment-Based Design : Use X-ray/NMR fragment screens to identify auxiliary binding motifs for hybrid molecule synthesis .

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., methyl groups) to prolong half-life in microsomal assays .

Q. How can computational modeling enhance understanding of this compound’s properties?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to predict binding poses in protein active sites (e.g., leveraging InChI key VKHLFAFBADEABG for structural input) .

- QSAR Modeling : Train models on datasets of brominated heterocycles to correlate molecular descriptors (e.g., polar surface area, H-bond donors) with bioactivity .

- MD Simulations : Simulate solvation dynamics in explicit water to optimize solubility formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.